Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2'-bipyridine]-4-carboxylate
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Overview
Description
Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2’-bipyridine]-4-carboxylate is a complex organic compound that features a bipyridine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2’-bipyridine]-4-carboxylate typically involves multiple steps One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groupsThe final step involves the esterification of the carboxylate group with methanol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2’-bipyridine]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The bipyridine core can be oxidized under strong oxidizing conditions.
Reduction: The ester and carbamate groups can be reduced to their corresponding alcohols and amines.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid for Boc deprotection, followed by nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction may produce the corresponding alcohols and amines.
Scientific Research Applications
Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2’-bipyridine]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2’-bipyridine]-4-carboxylate involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The Boc-protected aminoethyl group can be deprotected to reveal a reactive amine, which can participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-ethyl 4-methylbenzenesulfonate
- tert-Butyl 2-ethynylbenzylcarbamate
- N-(2-Aminoethyl)-2-acetamide
Uniqueness
Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2’-bipyridine]-4-carboxylate is unique due to its combination of a bipyridine core with Boc-protected aminoethyl and ester functional groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Biological Activity
Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2'-bipyridine]-4-carboxylate is a complex organic compound notable for its potential biological activities. This article explores its structural characteristics, synthesis, biological interactions, and therapeutic implications based on current research findings.
Structural Characteristics
This compound features a bipyridine core, which is essential for its coordination chemistry and biological activity. The presence of a methyl ester functional group, a carbamoyl moiety, and a tert-butoxycarbonyl (Boc) protected amino group contributes to its stability and reactivity. The molecular formula is C20H24N4O5 with a molecular weight of 400.4 g/mol .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Bipyridine Core : The bipyridine structure is synthesized through condensation reactions.
- Carbamoylation : The introduction of the carbamoyl group occurs via reaction with isocyanates.
- Boc Protection : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl).
- Esterification : Finally, the methyl ester is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
These methods can be optimized for industrial production to enhance yield and purity .
Biological Activity
This compound has been investigated for its biological activity, particularly as a biochemical probe for enzyme interactions. Its bipyridine core allows it to effectively coordinate with metal ions, which is crucial in drug development and enzyme modulation.
Key Findings from Research Studies
- Enzyme Interaction Studies : The compound has shown potential in modulating the activity of specific enzymes. It acts as a ligand that can influence enzyme kinetics and stability .
- Therapeutic Potential : Preliminary studies suggest that this compound may have therapeutic properties worth further investigation. It could be explored for applications in targeted protein degradation and cancer therapy due to its ability to recruit target proteins to E3 ubiquitin ligases .
- Binding Affinity : Interaction studies have demonstrated that this compound exhibits significant binding affinity towards various biological targets, enhancing its relevance in medicinal chemistry .
Case Studies
- In one study focusing on targeted protein degradation, compounds similar to this compound demonstrated effective degradation of BRD4 proteins in cellular models . These findings suggest that such compounds could be pivotal in developing new therapeutic strategies against cancers driven by BRD4.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4'-[(2-Aminoethyl)carbamoyl]-[2,2'-bipyridine]-4-carboxylic Acid | Contains an amino group without Boc protection | More reactive due to lack of protective group |
Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate | Features a butynol structure instead of bipyridine | Different core structure leads to varied reactivity |
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carboxylate | Contains a pyrimidine core with fluorophenyl substitution | Distinct core influences biological activity |
This table illustrates how this compound stands out due to its bipyridine structure and protective groups that enhance its stability and reactivity in various chemical environments .
Properties
Molecular Formula |
C20H24N4O5 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
methyl 2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyl]pyridin-2-yl]pyridine-4-carboxylate |
InChI |
InChI=1S/C20H24N4O5/c1-20(2,3)29-19(27)24-10-9-23-17(25)13-5-7-21-15(11-13)16-12-14(6-8-22-16)18(26)28-4/h5-8,11-12H,9-10H2,1-4H3,(H,23,25)(H,24,27) |
InChI Key |
SWAGVWZOXKXKPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OC |
Origin of Product |
United States |
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